(4-Methylcyclohexyl)hydrazine dihydrochloride

salt selection aqueous solubility handling safety

(4-Methylcyclohexyl)hydrazine dihydrochloride (CAS 1209337-77-8) is a substituted cycloalkylhydrazine building block supplied as a mixture of cis/trans diastereomers. With molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol, it exists as an oil at room temperature and carries a GHS Acute Toxicity Category 4 classification (H302, H312, H332).

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
CAS No. 1209337-77-8
Cat. No. B1522151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylcyclohexyl)hydrazine dihydrochloride
CAS1209337-77-8
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NN.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-6-2-4-7(9-8)5-3-6;;/h6-7,9H,2-5,8H2,1H3;2*1H
InChIKeyLLSHXSSFHDVGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylcyclohexyl)hydrazine Dihydrochloride (CAS 1209337-77-8): Procurement-Grade Chemical Profile and Comparator Landscape


(4-Methylcyclohexyl)hydrazine dihydrochloride (CAS 1209337-77-8) is a substituted cycloalkylhydrazine building block supplied as a mixture of cis/trans diastereomers [1]. With molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol, it exists as an oil at room temperature and carries a GHS Acute Toxicity Category 4 classification (H302, H312, H332) [1]. Commercial specifications from multiple suppliers consistently report a minimum purity of 95%, and the compound is offered in quantities ranging from 50 mg to 10 g for research and further manufacturing use . Its closest structural analogs include the 2-methyl, 3-methyl, and unsubstituted cyclohexylhydrazine congeners, each differing in the position or presence of the cyclohexyl ring methyl substituent .

Why (4-Methylcyclohexyl)hydrazine Dihydrochloride Cannot Be Casually Swapped with Its Regioisomeric or Unsubstituted Analogs


The three methylcyclohexyl regioisomers (2-, 3-, and 4-methyl) and the unsubstituted cyclohexylhydrazine are not functionally interchangeable despite sharing the same core hydrazine pharmacophore and identical molecular formulas (free base C₇H₁₆N₂, MW 128.22). The position of the methyl substituent on the cyclohexyl ring governs steric accessibility of the hydrazine –NH–NH₂ nucleophilic center, with the 4-position offering the least steric hindrance (para-like) compared to the 2-position (ortho-like) [1]. In downstream heterocyclization reactions—particularly pyrazole and pyridazine formation—this steric environment directly influences cyclization regioselectivity and reaction kinetics [2]. Furthermore, the dihydrochloride salt form confers aqueous solubility and handling characteristics distinct from the free base or monohydrochloride forms; the free base (CAS 158438-47-2, MW 128.22) is a different physical entity with altered reactivity, solubility, and storage requirements . Substituting any regioisomer or salt form without re-optimization of reaction conditions can lead to failed syntheses, altered product distributions, or irreproducible biological assay results.

(4-Methylcyclohexyl)hydrazine Dihydrochloride: Quantitative Head-to-Head and Class-Level Differentiation Evidence


Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantage vs. Free Base

The dihydrochloride salt (CAS 1209337-77-8, MW 201.14) provides enhanced aqueous solubility compared to the free base form (CAS 158438-47-2, MW 128.22) . While specific aqueous solubility values (mg/mL) for this compound have not been published in peer-reviewed literature, the general principle that dihydrochloride salts of hydrazines exhibit markedly higher water solubility than their free base counterparts is well established—hydrazine dihydrochloride (N₂H₄·2HCl) itself is a crystalline solid with excellent water solubility versus the volatile, highly toxic free hydrazine [1]. The dihydrochloride form of (4-methylcyclohexyl)hydrazine is supplied as an oil at room temperature and is stable under recommended storage conditions (RT, inert gas) . In contrast, the free base requires handling under inert conditions due to greater sensitivity to oxidation and has limited water solubility .

salt selection aqueous solubility handling safety cycloalkylhydrazine

Regiochemical Differentiation: 4-Methyl vs. 2-Methyl vs. 3-Methyl Substitution Effects on Steric Environment

The three methylcyclohexylhydrazine regioisomers share identical molecular formulas (free base C₇H₁₆N₂, MW 128.22; dihydrochloride C₇H₁₈Cl₂N₂, MW 201.14) but differ critically in the spatial relationship between the methyl substituent and the hydrazine –NH–NH₂ reactive center . In the 4-methyl isomer, the methyl group occupies the para-like position, maximizing distance from the hydrazine moiety and minimizing steric interference with nucleophilic attack at the terminal –NH₂ [1]. In the 2-methyl (ortho-like) isomer, the methyl group is adjacent to the hydrazine attachment point, introducing significant steric hindrance that can reduce nucleophilicity and alter reaction rates in condensation and cyclization reactions . The 3-methyl (meta-like) isomer presents an intermediate steric profile. This steric differentiation has been functionally validated in related systems: 3-methylcyclohexylidene hydrazine derivatives demonstrated human MAO-B IC₅₀ values spanning three orders of magnitude (21.90 to 0.018 μM) depending on the arylthiazole substituent, confirming that cyclohexyl substitution pattern profoundly modulates biological target engagement [2].

regiochemistry steric hindrance nucleophilicity structure-activity relationship

Diastereomeric Mixture: Access to Both cis/trans Isomers for Stereochemical Diversification

(4-Methylcyclohexyl)hydrazine dihydrochloride is commercially supplied as a mixture of diastereomers (cis/trans), as explicitly noted in multiple vendor specifications . This is a direct consequence of the 4-methylcyclohexyl ring system, where the methyl and hydrazine substituents can adopt either a cis (same face) or trans (opposite face) relationship relative to the cyclohexane ring plane. In contrast, the unsubstituted cyclohexylhydrazine (CAS 6498-34-6) lacks this stereochemical dimension entirely, as the cyclohexyl ring undergoes rapid chair-flipping that averages the axial/equatorial positions [1]. The 2-methyl and 3-methyl regioisomers also exist as diastereomeric mixtures, but the 4-position offers the most symmetric steric environment, potentially facilitating stereochemical separation or diastereoselective transformations in downstream chemistry. The availability of both diastereomers in a single procurement lot provides access to stereochemical diversity without requiring separate sourcing of individual isomers .

diastereomers cis/trans isomerism stereochemical diversity chiral building block

Computed Lipophilicity Differentiation: Methylcyclohexyl vs. Unsubstituted Cyclohexyl Scaffold

The addition of a methyl group to the cyclohexyl ring increases lipophilicity compared to the unsubstituted cyclohexylhydrazine scaffold. While experimentally measured LogP values for (4-methylcyclohexyl)hydrazine dihydrochloride have not been published in the primary literature, class-level data from structurally related compounds provide a quantitative reference: the free base cyclohexylhydrazine (CAS 6498-34-6) has a computed LogP of 1.87 and its monohydrochloride salt (CAS 24214-73-1) has a computed LogP of 2.68 [1][2]. The 4-methyl substitution on the cyclohexyl ring is predicted to increase LogP by approximately 0.5–0.7 log units based on the Hansch π constant for an aliphatic methyl group (π ≈ 0.5–0.56) [3]. This increased lipophilicity can influence compound partitioning in biphasic reaction systems, chromatographic retention behavior, and—when the compound is used as a precursor for bioactive molecule synthesis—the drug-likeness parameters (e.g., Lipinski Rule of 5 compliance) of downstream products [4].

lipophilicity LogP drug-likeness membrane permeability

Building Block Versatility: Validated Utility of Substituted Cyclohexylhydrazines in Heterocycle Synthesis

Substituted cyclohexylhydrazines, including the 4-methyl variant, are explicitly within the scope of patented intermediate compounds for heterocycle synthesis. US Patent 12,172,961 (issued December 24, 2024) describes substituted hydrazine intermediates as 'versatile intermediates and nucleophiles useful for making heterocyclic compounds such as pyrazoles, and pyridazines as well as pesticides and pharmaceuticals' [1]. The synthetic route from 4-methylcyclohexanone involves condensation with hydrazine to form a hydrazone intermediate, followed by reduction or acid-catalyzed cyclization to generate pyrazoles, pyridazines, and related nitrogen heterocycles [2]. While the unsubstituted cyclohexylhydrazine can participate in the same reaction classes, the 4-methyl substituent provides a distinct steric and lipophilic profile that differentiates the physicochemical properties of the resulting heterocyclic products without introducing the steric complications of 2-methyl substitution . This patent-recognized utility establishes a procurement rationale for drug discovery and agrochemical research programs requiring diverse cyclohexyl-substituted heterocycle libraries.

heterocycle synthesis pyrazole pyridazine patented intermediate building block

Optimal Procurement and Application Scenarios for (4-Methylcyclohexyl)hydrazine Dihydrochloride Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 4-Methylcyclohexyl-Substituted Pyrazole and Pyridazine Libraries for SAR Exploration

Medicinal chemistry teams seeking to diversify heterocycle libraries with cyclohexyl substituents should select the 4-methyl isomer when a para-like, sterically unencumbered cyclohexyl group is desired. The diastereomeric mixture provides both cis and trans isomers for biological evaluation from a single synthesis, and the patent-recognized utility (US 12,172,961) of substituted cyclohexylhydrazines as heterocycle precursors validates this approach [1]. The dihydrochloride salt form facilitates aqueous workup and purification compared to the free base .

Agrochemical Intermediate Synthesis: Scalable Route to N-Heterocyclic Pesticide Candidates

In agrochemical discovery, the 4-methylcyclohexyl group offers an optimal balance of lipophilicity (estimated LogP increase of +0.5 to +0.7 vs. unsubstituted cyclohexyl) without the steric penalty of 2-methyl substitution [2]. The compound can be procured in quantities up to 10 g from commercial suppliers (Leyan, ChemScene) with consistent 95% minimum purity, supporting both exploratory synthesis and initial scale-up . The enhanced lipophilicity of the 4-methylcyclohexyl moiety may improve foliar uptake and cuticular penetration of derived agrochemicals compared to unsubstituted cyclohexyl analogs [2].

Neuroscience Tool Compound Development: MAO-B Inhibitor Scaffold Derivatization

Although direct MAO-B inhibition data for (4-methylcyclohexyl)hydrazine itself are not available, the structurally related 3-methylcyclohexylidene hydrazine series demonstrated potent and selective hMAO-B inhibition (IC₅₀ 0.018–21.90 μM) [3]. The 4-methyl isomer provides a complementary regioisomeric scaffold for exploring MAO-B SAR, with the 4-position offering a distinct steric and electronic environment that may yield differential isoform selectivity compared to 3-methyl-substituted leads. The diastereomeric mixture further enables evaluation of stereochemical effects on MAO-B binding.

Chemical Biology: Hydrazone-Based Bioconjugation and Probe Synthesis

For bioconjugation applications utilizing hydrazone ligation chemistry, the 4-methylcyclohexylhydrazine scaffold provides a moderately lipophilic, sterically accessible hydrazine nucleophile. The reduced steric hindrance at the 4-position (vs. 2-methyl) may accelerate hydrazone formation kinetics with carbonyl-bearing biomolecules, while the dihydrochloride salt form ensures solubility in aqueous bioconjugation buffers (pH 4.5–6.5) without the need for organic co-solvents . Researchers should note the GHS Acute Toxicity Category 4 hazard classification and handle accordingly [4].

Technical Documentation Hub

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